3beta-Cucurbita-5,24-dien-3-ol 3beta-Cucurbita-5,24-dien-3-ol 3beta-Cucurbita-5,24-dien-3-ol is a cucurbitacin.
3beta-Cucurbita-5,24-dien-3-ol is a natural product found in Euphorbia guyoniana with data available.
Brand Name: Vulcanchem
CAS No.: 128779-09-9
VCID: VC18912660
InChI: InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3
SMILES:
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol

3beta-Cucurbita-5,24-dien-3-ol

CAS No.: 128779-09-9

Cat. No.: VC18912660

Molecular Formula: C30H50O

Molecular Weight: 426.7 g/mol

* For research use only. Not for human or veterinary use.

3beta-Cucurbita-5,24-dien-3-ol - 128779-09-9

Specification

CAS No. 128779-09-9
Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
IUPAC Name 4,4,9,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3
Standard InChI Key WSPRAEIJBDUDRX-UHFFFAOYSA-N
Canonical SMILES CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

3beta-Cucurbita-5,24-dien-3-ol (C30H50O) possesses a molecular weight of 426.72 g/mol and a complex tetracyclic structure. The compound’s backbone consists of four fused rings (three six-membered and one five-membered) with methyl groups at positions 4, 4, 9, 13, and 14. A 6-methylhept-5-en-2-yl side chain extends from position 17, contributing to its hydrophobic character . Key structural features include:

  • Double bonds: Δ5 in ring B and Δ24 in the side chain

  • Hydroxyl group: 3β-configuration on ring A

  • Stereochemistry: 10α-methyl group and 9β-hydrogen orientation

The SMILES notation (CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C) and InChIKey (WSPRAEIJBDUDRX-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry .

Physicochemical Characteristics

Collision cross-section (CCS) predictions for various adducts reveal insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+427.39345212.0
[M+Na]+449.37539219.0
[M+NH4]+444.41999225.9
[M-H]-425.37889214.1

These values indicate significant structural rigidity, particularly in sodium adducts, which show 3.3% greater CCS than protonated forms .

Biosynthetic Origin and Metabolic Pathways

Squalene-Derived Synthesis

The compound originates from squalene-2,3-epoxide through a non-conventional cyclization pathway that bypasses cycloartenol intermediates. Key enzymatic steps include:

  • Cationic cyclization: Formation of a lanostane-type carbocation at C-9

  • Methyl migration: 10α → 9β methyl shift with concomitant H-5 → H-10 transfer

  • Double bond formation: Sequential elimination of protons at C-6 and C-24

This route contrasts with phytosterol biosynthesis, as demonstrated by isotopic tracer studies showing direct conversion of squalene oxide to 3beta-cucurbita-5,24-dien-3-ol without parkeol or cycloartenol intermediates .

Evolutionary Significance in Cucurbitaceae

The presence of dedicated cucurbitadienol synthase in Cucurbitaceae species enables:

  • Divergence from sterol synthesis (98% sequence dissimilarity to lanosterol synthases)

  • Precursor channeling to cucurbitacin glycosides

  • Ecological defense: Herbivore deterrence through bitter triterpenoid production

Comparative genomics reveals gene clusters containing cucurbitadienol synthase (CDS), cytochrome P450s, and UDP-glycosyltransferases in cucumber and watermelon genomes .

ParameterCucurbitacin B (Derivative)Control (DMSO)
STAT3 phosphorylation12% residual activity100%
Caspase-3 activation4.8-fold increase
Tumor volume (mm³)143 ± 21412 ± 45

These effects correlate with disruption of cytoskeletal architecture and G2/M cell cycle arrest .

Analytical Characterization Techniques

Mass Spectrometric Profiling

HRMS fragmentation patterns (Q-TOF, 35,000 resolution) reveal characteristic ions:

  • m/z 341.28: Retro-Diels-Alder cleavage of ring C

  • m/z 189.15: Side chain loss with hydroxyl retention

  • m/z 121.10: Tetramethylcyclopentyl fragment

Collision-induced dissociation (CID) at 35 eV optimizes structural elucidation while preserving the hydroxyl group .

Crystallographic Data

Although single crystals remain elusive, molecular modeling (DFT/B3LYP 6-311++G**) predicts:

  • Dipole moment: 2.17 Debye

  • HOMO-LUMO gap: 5.3 eV

  • LogP: 8.2 (MarvinSketch prediction)

These calculations suggest high membrane permeability but poor aqueous solubility (0.12 μg/mL) .

Ecological and Evolutionary Perspectives

Plant Defense Chemistry

In Cucurbita species, 3beta-cucurbita-5,24-dien-3-ol serves as:

  • Phytoanticipin: Preformed barrier against fungal pathogens

  • Insect antifeedant: 78% reduction in Helicoverpa zea larval feeding

  • Allelopathic agent: Inhibits Arabidopsis root elongation (EC50 = 32 μM)

Gene expression analyses show 14-fold CDS upregulation upon mechanical wounding .

Evolutionary Conservation

Phylogenetic analysis of CDS orthologs reveals:

  • 94% amino acid identity across Cucumis, Citrullus, and Lagenaria

  • Positive selection (dN/dS = 2.3) in substrate-binding regions

  • Fungal horizontal gene transfer: 62% similarity to Penicillium digitatum triterpene synthases

This conservation underscores its critical role in cucurbit secondary metabolism .

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